3-(3-Methoxybenzyl)pyrrolidine-2,5-dione
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Overview
Description
3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1267618-58-5 . It has a linear formula of C12H13NO3 . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI Code for 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is 1S/C12H13NO3/c1-16-10-4-2-3-8(6-10)5-9-7-11(14)13-12(9)15/h2-4,6,9H,5,7H2,1H3,(H,13,14,15) . The molecular weight of the compound is 219.24 .Physical And Chemical Properties Analysis
3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is a white to yellow solid . The storage temperature is +4°C .Scientific Research Applications
Antibacterial Agents
Pyrrolidine-2,3-diones, such as 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione, have been discovered as novel inhibitors of P. aeruginosa PBP3 . This is particularly important as the alarming spread of multidrug-resistant bacteria currently leaves clinicians with very limited options to combat infections, especially those from Gram-negative bacteria .
Inhibitors of Penicillin Binding Proteins (PBPs)
PBPs are proven targets inhibited by β-lactam antibiotics . The discovery of pyrrolidine-2,3-diones as potential inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains .
Drug Discovery and Screening
The compound 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is used in drug discovery and screening . It is a white to yellow solid with a molecular weight of 219.24 .
Inhibitors of Pseudomonas aeruginosa
The compound has shown initial antibacterial activities against P. aeruginosa and no apparent cytotoxicity . This is significant as P. aeruginosa is a common Gram-negative, rod-shaped bacterium that can cause disease in plants and animals, including humans .
Biochemical Characterisation
The biochemical characterisation of the pyrrolidine-2,3-dione cluster was determined by S2d fluo, fluorescence polarisation (FP) with Bocillin FL and surface plasmon resonance (SPR) .
Safety and Hazards
properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-3-8(6-10)5-9-7-11(14)13-12(9)15/h2-4,6,9H,5,7H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAGEMLECOTHCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzyl)pyrrolidine-2,5-dione |
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